molecular formula C19H22N2O5S2 B2712850 N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide CAS No. 950322-79-9

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide

Cat. No. B2712850
CAS RN: 950322-79-9
M. Wt: 422.51
InChI Key: MMNTXFMVUTVFBS-UHFFFAOYSA-N
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Description

N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide is a useful research compound. Its molecular formula is C19H22N2O5S2 and its molecular weight is 422.51. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

The synthesis and characterization of sulfonamide derivatives, including those related to N-benzyl-5-(1,1-dioxido-3-oxoisothiazolidin-2-yl)-N-ethyl-2-methylbenzenesulfonamide, play a crucial role in developing new therapeutic agents. These compounds have been explored for their potential anti-inflammatory, analgesic, antioxidant, anticancer, and antiviral activities. A notable study describes the synthesis of novel derivatives through reactions involving ethyl α-bromoacetate and anhydrous sodium acetate, revealing their significant biological activities and low gastric toxicity compared to celecoxib, a known anti-inflammatory drug (Küçükgüzel et al., 2013).

Antibacterial Potential

Research on N-substituted sulfonamides bearing benzodioxane moiety has shown promising antibacterial potential against various Gram-negative and Gram-positive strains. This work highlights the importance of sulfonamide derivatives in addressing microbial resistance and developing new antimicrobials (Abbasi et al., 2016).

Anticancer and DNA Binding

Sulfonamide derivatives have been investigated for their anticancer activity and ability to bind DNA. For instance, mixed-ligand copper(II)-sulfonamide complexes were studied for their DNA binding, cleavage, genotoxicity, and anticancer activity, demonstrating their potential as therapeutic agents against various cancer cell lines (González-Álvarez et al., 2013).

Photosensitizer for Cancer Treatment

The development of new photosensitizers for photodynamic therapy, a treatment method for cancer, has also been explored. Zinc phthalocyanine derivatives substituted with new benzenesulfonamide groups have shown high singlet oxygen quantum yield, making them promising candidates for this application (Pişkin et al., 2020).

Enzyme Inhibition for Therapeutic Applications

Sulfonamide derivatives have been synthesized and evaluated for their potential as enzyme inhibitors, offering a pathway for the development of new therapeutic agents. Studies have focused on their role in inhibiting cyclooxygenase-2 (COX-2), a key enzyme in inflammation and pain, showcasing the therapeutic potential of these compounds in treating inflammatory diseases and pain management (Hashimoto et al., 2002).

Mechanism of Action

properties

IUPAC Name

N-benzyl-N-ethyl-2-methyl-5-(1,1,3-trioxo-1,2-thiazolidin-2-yl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5S2/c1-3-20(14-16-7-5-4-6-8-16)28(25,26)18-13-17(10-9-15(18)2)21-19(22)11-12-27(21,23)24/h4-10,13H,3,11-12,14H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MMNTXFMVUTVFBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCN(CC1=CC=CC=C1)S(=O)(=O)C2=C(C=CC(=C2)N3C(=O)CCS3(=O)=O)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

422.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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